

# Technical Monograph: 3-(3-Chlorophenyl)-2-methylpropionic Acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	3-(3-Chloro-phenyl)-2-methylpropionic acid
CAS No.:	66735-00-0
Cat. No.:	B2928441

[Get Quote](#)

## CAS 66735-00-0 | Synthetic Protocols & Pharmaceutical Utility

### Part 1: Executive Summary

3-(3-Chlorophenyl)-2-methylpropionic acid (CAS 66735-00-0) is a specialized hydrocinnamic acid derivative characterized by a meta-chloro substitution on the phenyl ring and an alpha-methyl group on the propionic acid chain.<sup>[1]</sup> Unlike the more common "profen" class of non-steroidal anti-inflammatory drugs (which are typically 2-arylpropionic acids), this compound features a 3-aryl linkage, making it a pivotal scaffold in the synthesis of GABA analogues, peptidomimetics, and metalloprotease inhibitors (e.g., neprilysin inhibitors).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application as a chiral building block in modern drug discovery.

### Part 2: Chemical Profile & Identification<sup>[2]</sup>

Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	3-(3-Chlorophenyl)-2-methylpropanoic acid
Common Synonyms	-Methyl-3-chlorohydrocinnamic acid; 3-Chloro- -methyl-benzenepropanoic acid
CAS Number	66735-00-0
Molecular Formula	
Molecular Weight	198.65 g/mol
SMILES	<chem>CC(CC1=CC(=CC=C1)Cl)C(=O)O</chem>
Predicted LogP	2.9 – 3.2 (Lipophilic)
Predicted pKa	4.5 ± 0.2 (Carboxylic Acid)
Physical State	Crystalline Solid (White to off-white)
Solubility	Soluble in DCM, MeOH, DMSO; sparingly soluble in water. <sup>[2][3][4]</sup>



*Critical Distinction: Do not confuse with 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS 64798-35-2), where the phenyl ring is attached to the alpha-carbon. The structural difference drastically alters biological activity and synthetic utility.*

## Part 3: Synthetic Protocols

The most robust route for scaling this compound is the Malonic Ester Synthesis using diethyl methylmalonate. This pathway minimizes side reactions common in Friedel-Crafts alkylations and allows for precise control over the alpha-methyl center.

### Method A: Alkylation of Diethyl Methylmalonate (Primary Route)

Reaction Logic: This protocol utilizes the acidity of the alpha-proton in diethyl methylmalonate ( ) to generate a nucleophile that attacks 3-chlorobenzyl chloride. The subsequent hydrolysis and decarboxylation yield the target acid.

#### Step-by-Step Protocol:

- Enolate Formation:
  - Reagents: Sodium hydride (NaH, 60% dispersion, 1.1 eq), Dry THF or DMF.
  - Procedure: Charge a flame-dried 3-neck flask with NaH under nitrogen. Add dry THF (10 mL/g). Cool to 0°C. Dropwise add diethyl methylmalonate (1.0 eq). Stir for 30 min until gas evolution ( ) ceases.
  - Insight: Use diethyl methylmalonate instead of diethyl malonate to avoid a difficult second alkylation step.
- Alkylation:
  - Reagents: 3-Chlorobenzyl chloride (1.05 eq), NaI (0.1 eq, catalyst).
  - Procedure: Add 3-chlorobenzyl chloride dropwise to the enolate solution at 0°C. Add catalytic NaI to accelerate the Finkelstein-like displacement. Warm to room temperature and reflux for 4–6 hours.
  - Monitoring: TLC (Hexane/EtOAc 8:1) should show consumption of the benzyl chloride.
- Hydrolysis:
  - Reagents: NaOH (aq, 4M, 3.0 eq), Ethanol.
  - Procedure: Evaporate THF. Redissolve residue in Ethanol/Water. Add NaOH solution. Reflux for 2 hours to hydrolyze the diester to the dicarboxylate.
- Decarboxylation:

- Reagents: HCl (6M).
- Procedure: Acidify the mixture to pH 1 with HCl. Extract with Ethyl Acetate.[5] Evaporate solvent. Heat the crude dicarboxylic acid neat at 160–180°C for 1 hour.

evolution will be vigorous.

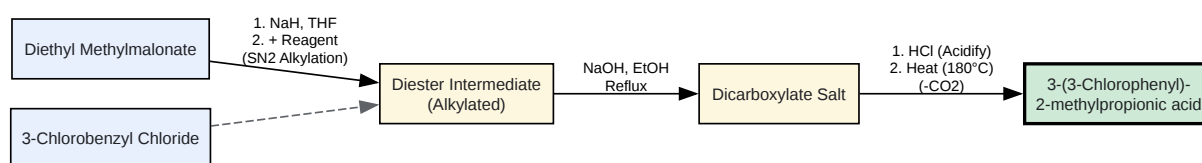
- Purification: Recrystallize from Hexane/Ether to obtain 3-(3-Chlorophenyl)-2-methylpropionic acid.

## Method B: Knoevenagel Condensation (Alternative)

Useful if 3-chlorobenzaldehyde is the starting material.

- Condense 3-chlorobenzaldehyde with methylmalonic acid in pyridine/piperidine.
- Simultaneous decarboxylation yields the alpha-methyl cinnamic acid derivative.
- Catalytic hydrogenation ( , Pd/C) reduces the alkene to the propionic acid.
- Constraint: Chlorine on the ring is susceptible to hydrodehalogenation under vigorous Pd/C hydrogenation. Mild conditions (PtO<sub>2</sub> or Wilkinson's catalyst) are required to retain the Cl-substituent.

## Part 4: Visualization of Synthetic Workflow



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow via the Malonic Ester route, ensuring retention of the meta-chloro substituent.

## Part 5: Pharmaceutical Applications & Utility[6]

### 1. Chiral Building Block (Resolution)

The C2 position is a chiral center. The (S)-enantiomer is often the bioactive conformer in phenylalanine mimics.

- Resolution Protocol: Racemic 66735-00-0 can be resolved using (R)-(+)-  
-methylbenzylamine.
- Mechanism: Formation of diastereomeric salts.[6] The less soluble salt crystallizes out, allowing separation of enantiomers.[6]
- Enzymatic Route: Lipase-catalyzed esterification (e.g., *Candida antarctica* Lipase B) of the methyl ester can kinetically resolve the mixture with high enantiomeric excess (ee > 98%).

### 2. Structural Homology to Bioactive Scaffolds

This compound serves as a lipophilic, non-natural amino acid precursor.

- GABA Analogs: It is the carbon skeleton of Baclofen analogs. Introduction of an amine at C3 (via Curtius rearrangement of a succinate derivative) yields 3-(3-chlorophenyl)-GABA analogs.
- Neprilysin (NEP) Inhibitors: The alpha-methyl-hydrocinnamic moiety is a classic zinc-binding group linker in metalloprotease inhibitors. The 3-Cl substitution provides metabolic stability against ring oxidation compared to the unsubstituted phenyl ring.

### 3. Histone Deacetylase (HDAC) Inhibitors

Research indicates that hydroxamic acid derivatives of 3-aryl-2-methylpropionic acids function as HDAC inhibitors. The 3-Cl group enhances potency by filling hydrophobic pockets in the HDAC active site (specifically HDAC1 and HDAC6).

## Part 6: Safety & Handling (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Handle in a fume hood. Avoid dust formation.
- Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic potential is low, but moisture protection is recommended to prevent caking.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid (and related isomers). Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. Synthesis of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives (HDAC Inhibitor Context). Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 851288-86-3,2-Chloro-N-[3-(2-methylthiazol-4-yl)phenyl]acetamide- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [[accelachem.com](http://accelachem.com)]
- 2. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C<sub>10</sub>H<sub>11</sub>ClO<sub>2</sub> | CID 15582644 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. 842119-90-8|rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids [[mdpi.com](http://mdpi.com)]

- [5. chiraltech.com \[chiraltech.com\]](https://www.chiraltech.com)
- [6. Chiral resolution - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [Technical Monograph: 3-(3-Chlorophenyl)-2-methylpropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2928441/docs#technical-monograph-3-3-chlorophenyl-2-methylpropionic-acid\]](https://www.benchchem.com/product/b2928441/docs#technical-monograph-3-3-chlorophenyl-2-methylpropionic-acid)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)